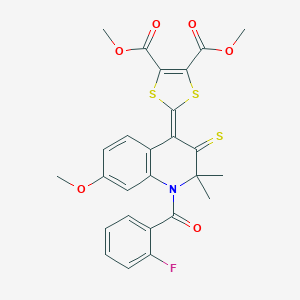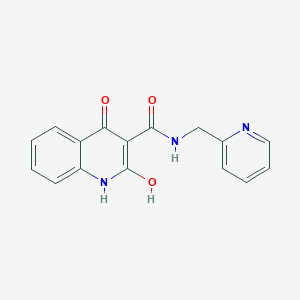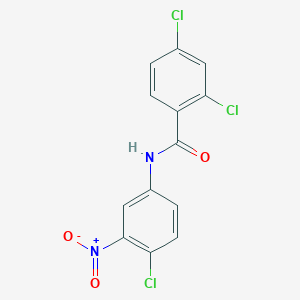![molecular formula C13H16N4O2 B414330 3-METHYL-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-AMINE](/img/structure/B414330.png)
3-METHYL-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-METHYL-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-AMINE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitro group, a methyl group, and an isopropyl-substituted phenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-AMINE typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous chemicals and high temperatures.
化学反应分析
Types of Reactions
3-METHYL-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
3-METHYL-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-METHYL-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-AMINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
4-NITROPHENYLHYDRAZINE: Similar in structure but lacks the isopropyl-substituted phenyl group.
3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE: Similar pyrazole core but different substituents.
Uniqueness
3-METHYL-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group and the isopropyl-substituted phenyl group differentiates it from other pyrazole derivatives, making it a valuable compound for various applications.
属性
分子式 |
C13H16N4O2 |
|---|---|
分子量 |
260.29g/mol |
IUPAC 名称 |
5-methyl-4-nitro-N-(4-propan-2-ylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C13H16N4O2/c1-8(2)10-4-6-11(7-5-10)14-13-12(17(18)19)9(3)15-16-13/h4-8H,1-3H3,(H2,14,15,16) |
InChI 键 |
VUBZWPIJXSBBHR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)NC2=CC=C(C=C2)C(C)C)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C(=NN1)NC2=CC=C(C=C2)C(C)C)[N+](=O)[O-] |
溶解度 |
1.6 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-fluorophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B414249.png)
![Dimethyl 2-[1-(2-fluorobenzoyl)-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B414251.png)
![1-(8-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B414252.png)

![DIMETHYL 2-[1-[2-(4-FLUOROPHENYL)ACETYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B414254.png)

![5-(3,4-dichlorophenyl)-1-(4-bromophenyl)-3a,6a-dihydrosprio[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B414256.png)
![methyl 4-[(2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B414259.png)

![Tetramethyl 6'-(2-fluorobenzoyl)-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B414263.png)

![2-bromo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B414268.png)
![3-METHYLCYCLOHEXYL 4-[2-(BENZYLOXY)PHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B414271.png)

